molecular formula C8H11NO3 B1323742 Ethyl 5-cyano-2-oxovalerate CAS No. 857431-56-2

Ethyl 5-cyano-2-oxovalerate

Cat. No. B1323742
M. Wt: 169.18 g/mol
InChI Key: JVDNGORKEHABKZ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-oxovalerate, also known by its IUPAC name ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 . The compound is typically stored in a fridge and has a physical form of yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-2-oxovalerate is 1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

Ethyl 5-cyano-2-oxovalerate is a yellow oil . It has a molecular weight of 169.18 . The compound is typically stored in a fridge .

Scientific Research Applications

Chemical Synthesis and Catalysis

Ethyl 5-cyano-2-oxovalerate has been used in various chemical syntheses. For instance, its hydrogenation in acetic anhydride and atmospheric pressure in the presence of strong base leads to the ethyl ester of α,ε-diacetyllysine, illustrating its role in amino acid derivative synthesis (Klabunovskii et al., 1986). Additionally, it has been used in the formation of organic peroxides, as demonstrated in the reaction of hydrogen peroxide with ethyl 4-oxovalerate (Cubbon & Hewlett, 1968).

Pharmaceutical Research

Ethyl 5-cyano-2-oxovalerate has also been utilized in the synthesis of cardiotonic agents. Its structure and activity relationship have been studied in the context of designing compounds with potential cardiotonic effects (Orsini et al., 1990). This demonstrates its significance in medicinal chemistry, particularly in the development of cardiovascular drugs.

Peptide Synthesis

In peptide synthesis, ethyl 5-cyano-2-oxovalerate, known as Oxyma, has been tested as an additive in the carbodiimide approach for forming peptide bonds. It has shown impressive coupling efficiency and capacity to inhibit racemization, making it a valuable tool in the synthesis of peptides (Subirós‐Funosas et al., 2009).

Dye and Fabric Industry

Ethyl 5-cyano-2-oxovalerate derivatives have also found applications in the dye and fabric industry. Its derivatives have been synthesized and tested for their dyeing performance on polyester and nylon fabrics, highlighting its utility in material science and textile engineering (Abolude et al., 2021).

properties

IUPAC Name

ethyl 5-cyano-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDNGORKEHABKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641277
Record name Ethyl 5-cyano-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-2-oxovalerate

CAS RN

857431-56-2
Record name Ethyl 5-cyano-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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